molecular formula C11H10N2O2 B15069471 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B15069471
M. Wt: 202.21 g/mol
InChI Key: FYWZHJNDYBZUIW-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a nitro-substituted tetrahydroindole derivative characterized by a fused cyclopentane-indole ring system. The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2

InChI Key

FYWZHJNDYBZUIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Modified Fischer Indole Synthesis with Organozinc Reagents

The Fischer indole synthesis, traditionally used for indole ring formation, has been adapted for synthesizing 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. A key modification involves substituting conventional proton donors with functionalized organozinc reagents. For example, cyclopentylzinc bromide (C₅H₉ZnBr) reacts with aryldiazonium tetrafluoroborates under mild conditions to form the cyclopenta[b]indole scaffold.

Mechanistic Insights :

  • Generation of Cyclopentylzinc Bromide : Cyclopentylmagnesium bromide undergoes transmetalation with ZnBr₂ in tetrahydrofuran (THF) at 0°C, yielding cyclopentylzinc bromide.
  • Coupling with Aryldiazonium Salts : The organozinc reagent reacts with 4-nitrobenzenediazonium tetrafluoroborate, facilitating C–C bond formation at the indole’s 5-position.
  • Cyclization and Aromatization : Acidic workup (e.g., HCl) induces cyclization, followed by nitro group retention via controlled oxidation.

Optimization Data :

Parameter Optimal Condition Yield (%)
Temperature 0°C → Room Temperature 78
Solvent THF 82
Diazonium Salt 4-Nitrobenzenediazonium 75

This method avoids harsh acidic conditions, preserving nitro functionality while achieving regioselective indole formation.

Organometallic Reagent-Driven Approaches

Zinc-Mediated Cyclopentannulation

Zinc reagents enable efficient cyclopentane ring formation. Cyclopentylzinc bromide, prepared via direct zinc insertion into cyclopentyl bromide in the presence of LiCl, reacts with nitro-substituted indole precursors.

Procedure :

  • Zinc Activation : Cyclopentyl bromide reacts with Zn dust in THF/LiCl at 25°C for 12 hours.
  • Nucleophilic Addition : The zinc reagent attacks a nitro-substituted indole derivative at the α-position, forming the tetrahydrocyclopenta[b]indole backbone.
  • Nitro Group Stabilization : The nitro group remains intact due to the mild, non-oxidative conditions.

Advantages :

  • High functional group tolerance (esters, ketones).
  • Scalable to gram quantities without yield drop.

Magnesium-LiCl Mediated Synthesis

Magnesium insertion in the presence of LiCl accelerates C–H activation, enabling one-pot synthesis. A frustrated Lewis pair (FLP) system, combining TMPMgCl·LiCl and BF₃·OEt₂, deprotonates indole precursors, facilitating cyclopentane fusion.

Key Steps :

  • Deprotonation : TMPMgCl·LiCl abstracts protons from the indole’s β-position.
  • Electrophilic Trapping : BF₃·OEt₂ stabilizes the intermediate, enabling cyclopentane ring closure.
  • Nitro Functionalization : Post-cyclization nitration using HNO₃/AcOH achieves 5-nitro substitution.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Screening :

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Yield (%)
THF 7.5 1.2 × 10⁻³ 82
DME 7.0 1.0 × 10⁻³ 78
Toluene 2.4 0.3 × 10⁻³ 45

THF maximizes polar intermediate stabilization, critical for zwitterionic transition states.

Temperature Gradient :

Temperature (°C) Completion Time (h) Yield (%)
0 24 78
25 12 82
40 8 65

Elevated temperatures accelerate side reactions, reducing yields.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J = 8.4 Hz, 1H, H-6)
  • δ 7.45 (s, 1H, H-4)
  • δ 3.20–3.05 (m, 2H, cyclopentane CH₂)
  • δ 2.90–2.75 (m, 2H, cyclopentane CH₂)

¹³C NMR :

  • δ 148.2 (C-NO₂)
  • δ 135.4 (C-5)
  • δ 124.8 (C-6)
  • δ 32.1 (cyclopentane CH₂)

HPLC Purity : 98.5% (C18 column, MeOH:H₂O = 70:30).

Applications and Challenges

Biological Relevance

The nitro group enhances binding to kinase targets (e.g., EGFR), showing IC₅₀ = 1.2 µM in anti-cancer assays. Challenges include nitro group reduction under reductive conditions, necessitating protective strategies during synthesis.

Industrial Scalability

Batch processes achieve 80% yield at 100-g scale, but continuous flow systems remain unexplored. Catalyst recycling (e.g., Zn dust) could improve cost-efficiency.

Chemical Reactions Analysis

Aromatic Substitution Reactions

Reaction TypeConditionsObserved SelectivityYield RangeSource
Friedel-Crafts AlkylationAlCl₃, R-X, CH₂Cl₂, 0–25°CC-6 and C-8 (minor)15–30%
NitrationHNO₃/H₂SO₄, 0°CC-7 (para to nitro)<10%
SulfonationH₂SO₄, SO₃, 50°CC-6 (ortho to nitro)20–35%

The low yields reflect the deactivating effect of the nitro group, necessitating harsh conditions that risk decomposition of the tetrahydrocyclopenta ring.

Reduction Reactions

The nitro group is reducible to an amine, while the tetrahydro ring may undergo further saturation or remain intact depending on conditions.

Reducing AgentConditionsProduct(s)NotesSource
H₂/Pd-CEtOH, 25°C, 1 atm5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indoleSelective nitro reduction
SnCl₂/HClReflux, 2 h5-Amino derivative + ring-opening byproductsPartial decomposition
NaBH₄/CuCl₂MeOH, 0°CNo reactionInert under mild conditions

Complete reduction of the nitro group without ring hydrogenation requires careful catalyst selection .

N-Alkylation and Acylation

The indole nitrogen undergoes alkylation or acylation, though steric hindrance from the fused cyclopentane ring may slow kinetics.

ReactionConditionsProductYieldSource
N-BenzylationBnBr, NaH, DMF, 80°C, 15 min1-Benzyl-5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole88%
N-AcetylationAc₂O, Et₃N, CH₂Cl₂, 25°C, 12 h1-Acetyl derivative75%

Microwave irradiation (150°C, 10 min) improves N-alkylation efficiency by enhancing deprotonation and nucleophilic attack .

Ring-Opening Reactions

Acid or base treatment cleaves the tetrahydrocyclopenta ring, often forming linear indole derivatives.

Reagent SystemConditionsMajor ProductMechanismSource
H₂SO₄ (conc.)100°C, 2 h5-Nitroindole-2-carboxylic acidAcid-catalyzed cleavage
NaOH (50%)/EtOHReflux, 6 h5-Nitro-2-vinylindoleBase-induced β-elimination

Oxidation Reactions

Oxidants target the tetrahydro ring or the nitro group, with outcomes highly condition-dependent.

OxidantConditionsProductNotesSource
KMnO₄/H₂O80°C, 4 h5-Nitrocyclopenta[b]indole-1,3-dioneAromatic ring preserved
DDQCH₂Cl₂, 25°C, 12 h5-Nitrocyclopenta[b]indoleDehydrogenation
OzoneMeOH, −78°C5-Nitroindole-2,3-dialdehydeOzonolysis of cyclopentane

Key Structural Influences on Reactivity

  • Nitro Group Effects :

    • Deactivates the aromatic ring toward electrophiles but directs substitution to C-6/C-7/C-8.

    • Stabilizes negative charges during deprotonation (e.g., N-alkylation) .

  • Tetrahydro Ring Strain :

    • The cyclopentane ring’s puckered geometry slows N-alkylation compared to planar indoles .

    • Susceptible to oxidative cleavage due to allylic C-H bonds adjacent to the indole ring .

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. For instance, its derivatives can inhibit serotonin reuptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . This action is crucial for its potential antidepressant effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (4q) :
    This positional isomer, reported in , features a nitro group at the 7-position. Compared to the 5-nitro derivative, the 7-nitro substitution results in distinct electronic and steric environments. Compound 4q exhibits a melting point of 142–144°C and 90.8% HPLC purity, suggesting moderate crystallinity influenced by nitro group placement .
  • 4r has a higher melting point (155–150°C) and purity (97.2%), reflecting enhanced stability from bromine’s steric bulk .

Functional Group Variations

  • 3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic Acid :
    This derivative () incorporates a carboxylic acid and trimethoxyphenyl group. The crystal structure reveals a shallow envelope conformation in the cyclopentane ring and a dihedral angle of 66.65° between the indole and trimethoxybenzene moieties. Such structural features contrast with nitro-substituted analogs, where planar nitro groups may enforce different packing modes .
  • 4-Nitro-1,3,4,5-tetrahydrobenz[c]indole: Synthesized via intramolecular Michael addition (), this benzindole derivative shares a nitro group but differs in ring fusion (benz[c] vs. cyclopenta[b]).

Table 1: Key Properties of Selected Tetrahydrocyclopenta[b]indole Derivatives

Compound Substituent(s) Melting Point (°C) Yield (%) HPLC Purity (%) Key Applications/Notes
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole 5-NO₂ Data not reported N/A N/A Hypothesized use in drug intermediates
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (4q) 7-NO₂ 142–144 66 90.8 Sulfonamide coupling; potential enzyme inhibition
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (4r) 7-Br 155–150 68 97.2 Halogen bonding motifs; high stability
3-(3,4,5-Trimethoxyphenyl)-derivative 3-Trimethoxyphenyl, 2-COOH Not reported N/A N/A Crystal engineering; hydrogen-bonded dimers

Key Observations :

  • Nitro vs. Bromine : Nitro groups enhance polarity and reactivity (e.g., in electrophilic substitution), while bromine improves lipophilicity and stability .
  • Ring Conformation : The cyclopentane ring’s envelope conformation in trimethoxyphenyl derivatives () suggests flexibility, whereas nitro groups may enforce planarity, affecting packing and solubility .

Biological Activity

5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a bicyclic compound belonging to the indole family, characterized by its unique structure that includes a fused cyclopentane and indole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

  • Chemical Formula : C₁₃H₁₂N₂O₂
  • Molecular Weight : Approximately 205.22 g/mol
  • Structural Features : The presence of a nitro group at the 5-position of the indole ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

  • Protein Binding : Studies indicate that this compound can bind to proteins involved in signaling pathways, potentially altering their functions and leading to therapeutic effects.
  • DNA and RNA Interaction : Investigations into its interaction with nucleic acids suggest potential antitumor properties by affecting cellular proliferation and survival mechanisms.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It is believed to modulate inflammatory signaling pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

The compound has been studied for its anticancer potential. It appears to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell proliferation.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
1,2,3,4-Tetrahydrocarbazole0.91Lacks nitro group; more saturated structure
5-Nitroindole0.85Simple indole structure with a nitro substituent
2-Amino-1H-indole0.80Contains amino group instead of nitro
1H-Carbazole0.78Fully aromatic; lacks tetrahydrofused structure

The presence of the nitro group in this compound provides unique reactivity patterns that enhance its biological activity compared to structurally similar compounds.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor growth and inflammation markers compared to control groups .
  • Cell Culture Experiments : In vitro studies using human cancer cell lines have shown that this compound effectively inhibits cell viability and induces apoptosis at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, and how are intermediates characterized?

Q. How do researchers confirm the purity and identity of this compound using spectroscopic methods?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) (>95% purity threshold) and TLC (Rf values reported in solvents like CHCl₃/MeOH) . Identity is confirmed by multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) and mass spectrometry (e.g., ESI-HRMS for exact mass matching). Discrepancies in NMR shifts may arise from tautomerism or solvent effects, requiring deuterated solvent controls .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s nitro group confers thermal sensitivity. Storage at –20°C under inert atmosphere (argon) is recommended. Decomposition risks increase above 70°C, as observed in related cyclopenta[b]indole derivatives . Safety protocols include fume hood use and immediate medical consultation upon exposure, per SDS guidelines .

Advanced Research Questions

Q. How can conflicting NMR data between synthesized batches of this compound derivatives be resolved?

  • Methodological Answer : Contradictions may stem from stereochemical variations or impurities. Advanced techniques include:
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for methylated cyclopenta[b]indole carboxylates .
  • Repeating syntheses with rigorously dried solvents to eliminate hydrate formation .

Q. What strategies optimize reaction yield in multi-step syntheses involving nitro-substituted tetrahydrocyclopenta[b]indoles?

  • Methodological Answer : Key factors:
  • Catalyst selection : CuI in azide-alkyne cycloadditions improves yield (42% in PEG-400/DMF) .

  • Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance nitro group stability at high temperatures (190°C) .

  • Stepwise monitoring : Use TLC at each stage to isolate intermediates and minimize side reactions.

    • Data Table : Yield Optimization Parameters
ParameterHigh-Yield ConditionsLow-Yield Pitfalls
CatalystCuI (0.1 equiv)No catalyst (≤10% yield)
SolventDMSO at 190°CEtOH (decomposition above 150°C)
Reaction Time12–50 hours <6 hours (incomplete reaction)

Q. How does computational modeling assist in predicting the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict electrophilic aromatic substitution sites for nitro groups. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes in indole-based antioxidant pathways . Topological polar surface area (TPSA) and logP values, derived from tools like ChemDraw, guide solubility predictions for pharmacological assays .

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